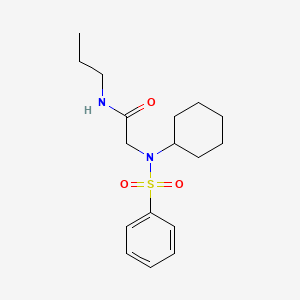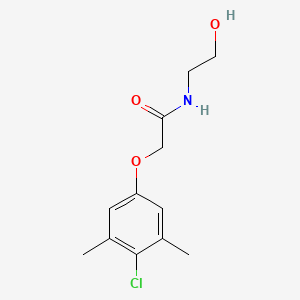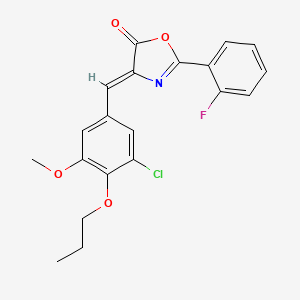
5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole, also known as ANTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. ANTA has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
1. Toxicity and Biological Activity
Studies on the toxicity and biological activity of 1,2,4-triazoles indicate their relevance in drug development. Notably, these compounds, including 5-(allylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole derivatives, exhibit low toxicity and a range of biological activities. These properties are crucial in the synthesis of compounds for pharmacological applications. The toxicity and biological activity are influenced by the substituents on the 1,2,4-triazole nucleus and the nature of substituents at the C3 atom of the 1,2,4-triazole cycle (Shcherbak, Kaplaushenko, & Belenichev, 2014).
2. Antibacterial and Antifungal Activity
Research on 4-substituted-5-aryl-1,2,4-triazoles, including the 4-allyl-5-aryl-1,2,4-triazoles, has shown these compounds to have significant antibacterial and antifungal effects. This makes them potential candidates for the development of new antimicrobial agents (Colanceska-Ragenovic et al., 2001).
3. Anticonvulsant Activity
Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles demonstrate anticonvulsant properties, particularly against strychnine-induced convulsions. This suggests their potential as therapeutic agents in treating convulsive disorders (Kane et al., 1994).
4. Energetic Material Properties
The synthesis of salts of trinitromethyl-substituted triazoles, closely related to this compound, has revealed these compounds as a new class of highly dense energetic materials. Their properties, like high density, moderate to good thermal stability, and excellent detonation properties, make them potential candidates for use in explosives (Thottempudi & Shreeve, 2011).
5. Synthesis of 3(5)-Substituted 1,2,4-Triazol-5(3)-Amines
The one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines, including compounds similar to this compound, has been achieved in aqueous media. These compounds have shown promising inhibitory activities against a variety of pathogenic bacteria and fungi, along withacceptable antioxidant properties. The study highlights the potential of these compounds in antimicrobial and antioxidant applications (Beyzaei et al., 2019).
6. Potential Anticancer Activity
Research on derivatives of 1,2,4-triazole, closely related to this compound, indicates potential anticancer activity. These compounds have been tested against various cancer cell lines, showing promising results in some cases. This suggests their potential application in cancer therapy (Shivarama Holla et al., 2003).
7. Synthesis and Antimicrobial Activity of Metal Complexes
The synthesis of metal ion complexes with 1,2,4-triazole derivatives has been explored. These complexes have demonstrated potential as antimicrobial agents, indicating the versatility of 1,2,4-triazole derivatives in forming biologically active complexes (Al-Alzawi et al., 2023).
Propriétés
IUPAC Name |
5-(4-nitrophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-2-7-18-11-12-10(13-14-11)8-3-5-9(6-4-8)15(16)17/h2-6H,1,7H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAQPTRWZUJILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-2-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4705777.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4705783.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4705788.png)

![N-[(4-isopropylcyclohexyl)carbonyl]valine](/img/structure/B4705804.png)
![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)

![N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4705841.png)

![N-[4-(4-morpholinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4705857.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4705861.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4705862.png)
